molecular formula C13H18N2O4 B8683001 Methyl 3-(Boc-amino)-6-methylpicolinate

Methyl 3-(Boc-amino)-6-methylpicolinate

Cat. No.: B8683001
M. Wt: 266.29 g/mol
InChI Key: ASFMKFVINQMNAX-UHFFFAOYSA-N
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Description

Methyl 3-(Boc-amino)-6-methylpicolinate is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Boc-amino)-6-methylpicolinate typically involves a multi-step process. One common method includes the Curtius rearrangement. The process begins with the preparation of an acyl azide intermediate, which is then subjected to thermal decomposition to form an isocyanate. The isocyanate is subsequently reacted with 2-Methyl-2-propanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Boc-amino)-6-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(Boc-amino)-6-methylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester
  • 3-tert-Butoxycarbonylamino-5-methyl-pyridine-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-(Boc-amino)-6-methylpicolinate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-8-6-7-9(10(14-8)11(16)18-5)15-12(17)19-13(2,3)4/h6-7H,1-5H3,(H,15,17)

InChI Key

ASFMKFVINQMNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-methyl-2-[(methyloxy)carbonyl]-3-pyridinecarboxylic acid D33 (1.15 g) was suspended in toluene (40 ml) and DIPEA (1.25 ml, 7.16 mmol) was added, causing the complete dissolution of the solid. This mixture was stirred 10 minutes at room temperature, then diphenyl azidophosphate (1.35 ml, 6.26 mmol) was added in one portion and the mixture was stirred at reflux for 1 hour. The solution was cooled at room temperature and t-BuOH (2.5 ml, 26 mmol) was added in one portion. The mixture was then stirred at 70° C. for 1 hour and then cooled at room temperature, Et2O (50 ml) was added and the resulting solution washed with NaHCO3 saturated solution. The water phases were joined together and back-extracted with Et2O. The two organic solutions were joined together, dried over Na2SO4 and evaporated at reduced pressure, obtaining the crude target material as pale yellow oil. This material was purified by flash chromatography on silica gel (Biotage, EtOAc/Cy from 10/90 to 70/30; Snap-100 g column). The title compound D34 (1.315 g) was obtained as white solid. UPLC (Basic GEN_QC): rt=0.68 minutes, peak observed: 267 (M+1). C13H18N2O4 requires 266. 1H NMR (400 MHz, CDCl3) δ ppm 10.13 (bs., 1 H), 8.77 (d, 1 H), 7.34 (d, 1 H), 4.03 (s, 3H), 2.59 (s, 3 H), 1.53-1.56 (m, 9 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
diphenyl azidophosphate
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 6-Methyl-pyridine-2,3-dicarboxylic acid 2-methyl ester (CAS:[135338-27-1]) (4.93 g, 25 mmol) and N-methylmorpholine (3.05 ml, 2.81 g, 28 mmol, 1.1 equiv.) in methylene chloride (100.0 ml) was added diphenylphosphoryl-azide (DPPA, 6.14 ml, 7.88 g, 28 mmol, 1.1 equiv.) dropwise at room temperature. The mixture was stirred for 30 min at r.t. and then heated to 70° C. for 2 h whereby nitrogen evolution is observed. Then tert-Butanol (3.56 ml, 2.81 g, 38 mmol, 1.5 equiv.) and copper(I) chloride (25 mg, 0.25 mmol, 0.01 equiv.) were added and the mixture was heated at 70° C. for another 4 h. The reaction mixture was allowed to cool to r.t., stirred overnight, and concentrated in vaccuo. The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2) to yield the title compound as a white solid (total 5.06 g, 75%), MS (ISP): m/e=267.2 (M+H+).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
25 mg
Type
catalyst
Reaction Step Two
Yield
75%

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